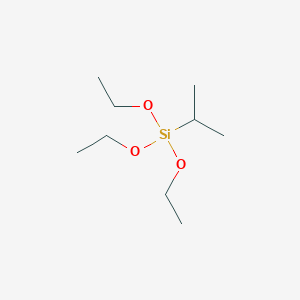
Triethoxy(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(propan-2-yl)silane is an organosilicon compound with the molecular formula C9H20O3Si. It is a colorless liquid that is used in various industrial and scientific applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of adhesives, coatings, and sealants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethoxy(propan-2-yl)silane can be synthesized through the hydrosilylation of allyl alcohol with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. The reaction can be represented as follows:
CH2=CHCH2OH+HSi(OEt)3→CH3CH2CH2Si(OEt)3
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(propan-2-yl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Oxidation: Under oxidative conditions, the compound can be converted to silanols and siloxanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, typically under mild temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polysiloxanes.
Oxidation: Silanols and siloxanes.
Wissenschaftliche Forschungsanwendungen
Triethoxy(propan-2-yl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in the production of composite materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization and in the preparation of biocompatible coatings.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its biocompatibility and ability to form stable bonds with biological tissues.
Industry: Applied in the production of adhesives, sealants, and coatings, as well as in the modification of surfaces to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of triethoxy(propan-2-yl)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with both organic and inorganic surfaces, enhancing adhesion and durability. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form stable siloxane bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethoxy(ethyl)silane
- Triethoxy(methyl)silane
- Triethoxy(vinyl)silane
Uniqueness
Triethoxy(propan-2-yl)silane is unique due to its specific alkyl group, which provides distinct properties such as increased hydrophobicity and flexibility compared to other triethoxysilanes. This makes it particularly useful in applications where enhanced water resistance and mechanical flexibility are required.
Conclusion
This compound is a versatile organosilicon compound with a wide range of applications in chemistry, biology, medicine, and industry. Its ability to form strong bonds with various surfaces makes it a valuable component in the production of adhesives, coatings, and sealants. The compound’s unique properties, derived from its specific alkyl group, further enhance its utility in specialized applications.
Eigenschaften
CAS-Nummer |
17877-40-6 |
|---|---|
Molekularformel |
C9H22O3Si |
Molekulargewicht |
206.35 g/mol |
IUPAC-Name |
triethoxy(propan-2-yl)silane |
InChI |
InChI=1S/C9H22O3Si/c1-6-10-13(9(4)5,11-7-2)12-8-3/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
BJDLPDPRMYAOCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C(C)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
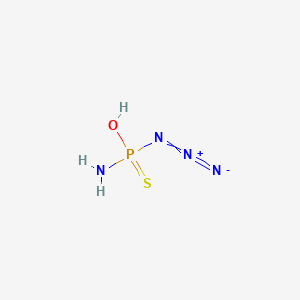

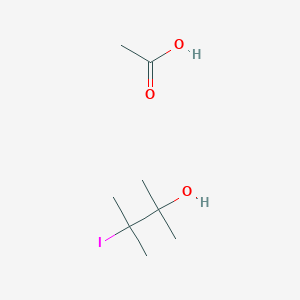
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
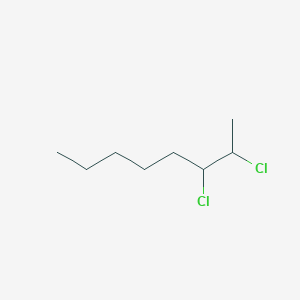

![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
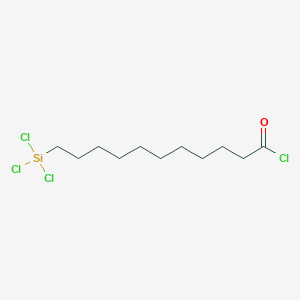

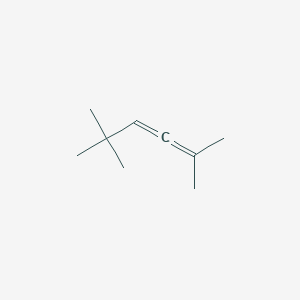
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
